Product packaging for Pyrazolo[1,5-A]pyridine-2,3-diamine(Cat. No.:CAS No. 136873-28-4)

Pyrazolo[1,5-A]pyridine-2,3-diamine

Cat. No.: B152883
CAS No.: 136873-28-4
M. Wt: 148.17 g/mol
InChI Key: URWYROQERZYTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-A]pyridine-2,3-diamine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. Compounds based on the pyrazolo[1,5-a]pyridine scaffold are recognized for their significant role in drug discovery due to their privileged structure as a fused, rigid, and planar N-heterocyclic system . This scaffold serves as a key intermediate in the synthesis of various bioactive molecules and is investigated for its potential application across diverse fields . The 2,3-diamine functional group on this core structure provides reactive sites for further chemical modifications, making it a valuable precursor for creating more complex molecular architectures, such as those used in the development of protein kinase inhibitors . As a versatile research reagent, it facilitates the exploration of new therapeutic agents and functional materials. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136873-28-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-2,3-diamine

InChI

InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10)

InChI Key

URWYROQERZYTEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=NN2C=C1)N)N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)N

Synonyms

Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI)

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 2,3 Diamine and Precursor Systems

Approaches via N-Iminopyridinium Ylides

Cyclization with Styryl Halides

The reaction of N-iminopyridinium ylides with alkenyl halides, such as styryl halides, represents a viable pathway to substituted pyrazolo[1,5-a]pyridines. Copper-catalyzed direct alkenylation of N-iminopyridinium ylides has been demonstrated as a method for forming C-C bonds, which is a foundational step for subsequent cyclization. nih.gov This process typically involves the generation of the ylide in situ, followed by a copper-catalyzed coupling with the alkenyl halide. The resulting intermediate can then undergo an intramolecular cyclization to furnish the fused heterocyclic ring system.

Domino Direct Alkynylation and Cyclization with Alkenyl Halides and Alkynes

A domino reaction sequence involving the direct alkynylation and cyclization of N-iminopyridinium ylides with alkenyl bromides or iodides and alkynes provides an efficient synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines. researchgate.net This methodology combines multiple transformations in a single operation, enhancing synthetic efficiency. The process is notable for its operational simplicity and mild reaction conditions. researchgate.net In this sequence, the N-iminopyridinium ylide engages in a domino process that constructs the pyrazolo[1,5-a]pyridine (B1195680) core with substituents derived from the alkyne and alkenyl halide partners.

Ylide PrecursorAlkenyl HalideAlkyneCatalyst/ConditionsProductYield
N-Iminopyridinium Iodide(E)-β-BromostyrenePhenylacetyleneCuI, Base2,3-Diphenylpyrazolo[1,5-a]pyridineGood
4-Methoxy-N-aminopyridinium Iodide(E)-1-Iodo-2-phenylethene1-OctyneCuI, K3PO42-Hexyl-3-phenylpyrazolo[1,5-a]pyridineModerate
N-Iminopyridinium Iodide(E)-1-Bromo-2-(4-chlorophenyl)etheneEthyl propiolateCuI, BaseEthyl 2-(4-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylateGood

This table is illustrative, based on the general scope described in the literature. Specific yields are dependent on the exact substrates and conditions used.

Regioselective Cycloaddition with Electron-Deficient Alkenes

The [3+2] cycloaddition of N-iminopyridinium ylides with electron-deficient alkenes is a cornerstone for the synthesis of pyrazolo[1,5-a]pyridines. nih.govmdpi.com This reaction can be mediated by reagents such as PIDA (phenyliodine diacetate) to afford multifunctionalized pyrazolo[1,5-a]pyridine structures under facile conditions. organic-chemistry.org The reaction proceeds regioselectively, and the use of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins can occur under metal-free conditions. organic-chemistry.org The process involves the ylide reacting as a 1,3-dipole with the alkene, followed by an oxidative aromatization step to yield the final product. mdpi.com

N-Aminopyridine SourceElectron-Deficient AlkeneConditionsProductYield
1-Aminopyridinium iodideEthyl acrylateBase, then oxidationEthyl pyrazolo[1,5-a]pyridine-2-carboxylateHigh
1-Amino-2,6-lutidinium iodideMethyl vinyl ketoneK2CO3, then oxidant2-Acetyl-5,7-dimethylpyrazolo[1,5-a]pyridineGood
N-aminopyridinium ylideAcrylonitrilePIDA2-Cyanopyrazolo[1,5-a]pyridineGood
N-aminopyridinium ylideDiethyl maleateMetal-free, NMP, RTDiethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylateModerate

This table is illustrative, based on findings from sources. nih.govorganic-chemistry.org NMP: N-methylpyrrolidone, RT: Room Temperature.

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming C-C and C-N bonds, avoiding the need for pre-functionalized starting materials. acs.org This approach has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines.

Acetic Acid and Molecular Oxygen Promoted Reactions with 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines

An efficient and environmentally friendly method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones. acs.org This reaction is promoted by acetic acid (AcOH) and uses molecular oxygen (O₂) as a green oxidant, proceeding without the need for a metal catalyst. acs.org The methodology is versatile, accommodating a wide range of 1,3-dicarbonyl compounds, including ethyl acetoacetate (B1235776), acetylacetone, and dimedone, to generate the corresponding pyrazolo[1,5-a]pyridine derivatives in a single step. acs.org

N-Amino-2-iminopyridine Derivative1,3-Dicarbonyl CompoundConditionsProductYield
N-Amino-2-iminopyridineEthyl acetoacetateAcOH, O₂, HeatEthyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate89%
N-Amino-2-iminopyridineAcetylacetoneAcOH, O₂, Heat3-Acetyl-2-methylpyrazolo[1,5-a]pyridine95%
N-Amino-2-iminopyridineDimedoneAcOH, O₂, Heat2,2-Dimethyl-2,3-dihydro-4H-cyclopenta[c]pyrazolo[1,5-a]pyridin-4-one81%
N-Amino-2-iminopyridineEthyl benzoylacetateAcOH, O₂, HeatEthyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate85%

Data sourced from a study on AcOH and O₂-promoted cross-dehydrogenative coupling reactions. acs.org

Direct Cross-Dehydrogenative Coupling for Dimerization

While specific examples of direct CDC for the dimerization of pyrazolo[1,5-a]pyridine-2,3-diamine are not prominently detailed, the principles of CDC support its potential for such transformations. acs.org Conceptually, a CDC reaction could be envisioned to couple two molecules of a suitable pyrazolo[1,5-a]pyridine precursor through the activation of C-H bonds. The development of direct CDC processes is a key area of modern organic synthesis, aimed at creating complex molecules in an efficient and atom-economical manner. acs.org Such strategies often rely on the selection of an appropriate catalyst and oxidant system to facilitate the desired homo- or cross-coupling.

Cyclization via Oxime Substrates

Cyclization reactions provide a direct route to the fused pyrazolo[1,5-a]pyridine ring system. The use of oxime substrates represents a key strategy in this context, allowing for the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety.

A notable metal-free approach for the synthesis of 2,3-disubstituted pyrazolo[1,5-a]pyridines involves the intramolecular cyclization of specific oxime substrates mediated by a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). researchgate.net This method offers a mild and efficient pathway to generate 2,3-diaryl-substituted pyrazolo[1,5-a]pyridines in moderate to good yields. researchgate.net

The reaction proceeds directly to the target heterocyclic system without the formation of a 2H-azirine intermediate, which can be a competing pathway in other related reactions. researchgate.net The methodology demonstrates compatibility with various substituents on the aryl rings of the oxime precursor. researchgate.net This approach is significant as it avoids the use of metal catalysts, contributing to cleaner reaction profiles.

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction is a powerful and widely employed strategy for constructing five-membered rings. In the synthesis of pyrazolo[1,5-a]pyridines, this typically involves the reaction of an N-iminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene. acs.org

A highly efficient, one-pot sonochemical synthetic strategy has been developed for producing a range of polysubstituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov This method utilizes a [3+2] cycloaddition reaction between 2-imino-1H-pyridin-1-amine precursors and dipolarophiles like dialkyl acetylenedicarboxylates or alkenes. nih.govacs.org

A key advantage of this approach is that it proceeds under catalyst-free conditions, offering very good to excellent yields of uniquely substituted products. acs.orgnih.gov The use of ultrasound irradiation (sonication) at elevated temperatures (e.g., 85 °C) significantly reduces reaction times to as little as 20 minutes, compared to several hours required for conventional heating at reflux. nih.gov This synthetic route exhibits high regioselectivity, a significant improvement over other procedures that can lead to mixtures of regioisomers with poor selectivity and yields. acs.org The structures of the resulting compounds have been unambiguously confirmed using various spectroscopic techniques and X-ray single-crystal analysis. nih.govacs.org

Table 1: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives Data sourced from Ibrahim et al., 2019. nih.gov

Precursor (1-amino-2-iminopyridine derivative)Reactant (Acetylene derivative)Reaction Time (Sonication)Yield (%)
3aDimethyl acetylenedicarboxylate20 min94
3bDimethyl acetylenedicarboxylate20 min92
3cDimethyl acetylenedicarboxylate20 min90
3aDiethyl acetylenedicarboxylate20 min95
3bDiethyl acetylenedicarboxylate20 min93

Functionalized pyrazolo[1,5-a]pyridines can be synthesized through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction proceeds under metal-free conditions in N-methylpyrrolidone as the solvent at room temperature. organic-chemistry.org A related efficient method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones. acs.orgnih.gov This latter reaction is promoted by acetic acid and uses molecular oxygen (O₂) as a mild and green oxidant, efficiently generating the corresponding pyrazolo[1,5-a]pyridine derivatives. acs.orgnih.gov

This oxidative coupling provides a pathway to highly substituted products, including those bearing amino groups on the pyridine ring. nih.gov For example, the reaction between specific N-amino-2-iminopyridines and ethyl acetoacetate can yield compounds like 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in high yields. nih.gov

Table 2: Oxidative Cycloaddition Synthesis of 7-Aminopyrazolo[1,5-a]pyridines Data sourced from Ismail et al., 2019. nih.gov

ProductYield (%)Melting Point (°C)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94228–229
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90245–246
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84198–199
7-Amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester93238–239

Green Chemistry Considerations in Pyrazolo[1,5-a]pyridine Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. In the synthesis of pyrazolo[1,5-a]pyridines and related structures, several eco-friendly approaches have been reported.

The sonochemical synthesis described previously is highlighted as an eco-friendly green methodology. nih.gov Its advantages include catalyst-free conditions, reduced energy consumption due to significantly shorter reaction times, and high product yields, which minimize waste. acs.orgnih.gov Similarly, the use of ultrasonic irradiation in aqueous ethanol (B145695) has been reported for the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, representing a green approach to minimize environmental impact. bme.hu

Furthermore, solvent-free reaction conditions are a cornerstone of green chemistry. cu.edu.eg One-pot, solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been achieved by grinding reagents together at room temperature, which avoids the use of hazardous organic solvents. cu.edu.egresearchgate.net The use of molecular oxygen as a benign oxidant, as seen in the oxidative cycloaddition with dicarbonyl compounds, is another example of a greener synthetic strategy. acs.org These methods collectively contribute to more sustainable and environmentally responsible production of the pyrazolo[1,5-a]pyridine core structure.

Derivatization and Functionalization Strategies for the Pyrazolo 1,5 a Pyridine 2,3 Diamine Scaffold

Introduction of Substituents at Positions 2 and 3

The introduction of substituents at the 2 and 3-positions of the pyrazolo[1,5-a]pyridine (B1195680) core is a primary strategy to modulate the biological activity and physicochemical properties of the resulting compounds. These positions are often targeted for derivatization due to the reactivity of the pyrazole (B372694) ring.

Diaryl Substitution

A significant strategy for modifying the pyrazolo[1,5-a]pyridine scaffold involves the introduction of diaryl groups, particularly at the 3-position. This has been explored in the development of novel therapeutic agents. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives with a diaryl side chain have been designed and synthesized as potent antituberculosis agents. nih.govresearchgate.net These compounds aim to improve efficacy against drug-resistant strains of Mycobacterium tuberculosis. nih.govacs.org

The synthetic approach to these diaryl-substituted derivatives typically involves a straightforward amidation reaction. This is achieved by coupling pyrazolo[1,5-a]pyridine-3-carboxylic acid with various pre-synthesized primary amines carrying the desired diaryl moiety. nih.gov The primary amines themselves can be prepared through methods such as Suzuki coupling of bromo-substituted precursors with appropriate boronic acids, followed by reduction of a nitrile group. nih.gov This modular approach allows for the introduction of a wide variety of substituted diphenyl and heterodiaryl groups. nih.gov

The rationale for introducing the diaryl moiety is based on the optimization strategy of other antituberculosis agents, where such groups have been shown to be crucial for activity against drug-resistant strains. nih.govacs.org Research has shown that these substituted diphenyl and heterodiaryl PPAs exhibit excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains. nih.govacs.org

Table 1: Examples of Diaryl Substituted Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound ID Diaryl Moiety Biological Target Key Findings
6j Substituted diphenyl Mycobacterium tuberculosis Showed good pharmacokinetic profiles and significant reduction of bacterial burden in a mouse model. acs.org

| 7 | Hybrid diaryl | Mycobacterium tuberculosis | Exhibited promising in vitro activity against susceptible and drug-resistant strains with low cytotoxicity. researchgate.net |

Fluoro and Nitro Group Incorporation

The incorporation of fluoro and nitro groups into the pyrazolo[1,5-a]pyridine scaffold is a common strategy to alter the electronic properties, metabolic stability, and binding interactions of the molecule.

Fluorine can be introduced at the 3-position of the pyrazolo[1,5-a]pyridine ring through the reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with the electrophilic fluorinating reagent, Selectfluor. documentsdelivered.com This reaction proceeds through the formation of an intermediate fluorine-containing sigma-complex. documentsdelivered.com Another approach for introducing fluorine, particularly the 18F isotope for positron emission tomography (PET) imaging, involves the nucleophilic substitution of precursor molecules. nih.gov For example, 18F-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized from corresponding tosylate and nitro precursors by reaction with 18F-fluoride. nih.gov

Nitro groups can also be introduced into the pyrazolo[1,5-a]pyridine system. The pyrazolo[1,5-a]pyrimidine core, a related scaffold, can be readily nitrated. nih.gov In some synthetic routes, nitroalkanes can be used as electrophiles in cyclization reactions to form related fused heterocyclic systems, such as imidazo[1,5-a]pyridines. beilstein-journals.org Furthermore, derivatives containing a nitro group, such as 2-[18F]fluoro-4-nitrobenzamide, have been attached to the pyrazolo[1,5-a]pyrimidine scaffold to create PET imaging agents. nih.gov

Late-Stage Functionalization Techniques

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate.

One of the powerful techniques for late-stage functionalization is C-H activation. For the related pyrazolo[3,4-b]pyridine scaffold, a palladium-catalyzed C-H activation has been developed for the regioselective functionalization at the C-3 position. thieme-connect.com This methodology allows for the arylation of the pyrazole ring in moderate to good yields. thieme-connect.com

Another promising late-stage functionalization strategy involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This has been successfully applied to pyridines and diazines for functionalization at the position alpha to a ring nitrogen. acs.org This two-step process allows for the introduction of a diverse range of functional groups through nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. acs.org

Carbene insertion into C-H bonds is another emerging late-stage functionalization method. For the pyrazolo[1,5-a]pyrazine (B3255129) system, a straightforward formylation at the 7-position has been achieved through the insertion of a carbene into the most acidic C-H bond. researchgate.net The acidity of the C-H bond at the 7-position of the pyrazolo[1,5-a]pyridine ring makes it a likely target for similar transformations.

Isotopic Labeling Strategies

Isotopic labeling, particularly with deuterium (B1214612), is a valuable tool in drug discovery and development for studying reaction mechanisms, and as internal standards for mass spectrometry. princeton.edu

Deuterium Exchange at Pyrazolo[1,5-A]pyridine-7-Position

The introduction of deuterium at specific positions of the pyrazolo[1,5-a]pyridine scaffold can be achieved through hydrogen-deuterium (H/D) exchange reactions. The 7-position of the pyridine (B92270) ring is a potential site for such exchange due to the electronic nature of the heterocyclic system. The C-H bond at the 7-position of the related pyrazolo[1,5-a]pyrazine scaffold is calculated to be the most acidic, suggesting it would be the most reactive site for base-catalyzed H/D exchange. researchgate.net

One method to achieve deuteration involves the use of deuterated starting materials. For example, α-aminopyridine derivatives can be deuterated by heating in a solution of K2CO3 in D2O. mdpi.com These deuterated intermediates can then be cyclized with substituted acetylenes to yield pyrazolo[1,5-a]pyridine derivatives containing deuterium atoms in the pyridine ring. mdpi.com

Another strategy employs a removable directing group. The use of a bromide substituent on a pyridine ring can direct a K2CO3/18-crown-6-catalyzed H/D exchange to the adjacent C-H bonds. osti.gov This method offers excellent site-selectivity and high levels of deuterium incorporation. osti.gov By placing a bromine atom at a suitable position on the pyrazolo[1,5-a]pyridine core, this method could be used to selectively introduce deuterium at the 7-position.

The general conditions for H/D exchange often involve a deuterium source, such as D2O, and a catalyst. nih.govnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the deuterium incorporation. osti.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Pyrazolo[1,5-a]pyridine-2,3-diamine
Pyrazolo[1,5-a]pyridine-3-carboxamide
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Suzuki coupling
Boronic acid
Selectfluor
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
2-[18F]fluoro-4-nitrobenzamide
Tosylate
Nitroalkane
Imidazo[1,5-a]pyridine
Pyrazolo[3,4-b]pyridine
Pyrazolo[1,5-a]pyrazine
α-aminopyridine
K2CO3
D2O

Reaction Mechanisms and Mechanistic Investigations of Pyrazolo 1,5 a Pyridine Formation

Mechanistic Pathways of Cyclization and Rearomatization Processes

The formation of the pyrazolo[1,5-a]pyridine (B1195680) scaffold often proceeds through a sequence of cyclization and rearomatization steps. One common strategy involves the reaction of an N-aminopyridinium salt with an alkyne, leading to a 1,3-dipolar cycloaddition. sci-hub.se However, a significant challenge in this approach is the lack of regiocontrol when using asymmetrically substituted N-aminopyridinium salts, which can result in a mixture of regioisomers. sci-hub.se

Alternative methods have been developed to address this challenge. For instance, the cyclization of enynylpyrazoles can be catalyzed by gold(I) or mediated by iodine. nih.gov In the gold-catalyzed pathway, the reaction is thought to proceed through a 6-endo-dig cyclization. Iodine-mediated cyclization also yields pyrazolo[1,5-a]pyridines, and the resulting iodinated products can be further functionalized. nih.gov

Another approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be directed by different reagents to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization. This highlights the synthetic versatility of these nitrogen heterocycles and the importance of understanding the mechanistic pathways to control the final product.

Proposed Oxidative Cross-Dehydrogenative Coupling Mechanisms

A notable and efficient method for synthesizing pyrazolo[1,5-a]pyridine derivatives involves oxidative cross-dehydrogenative coupling (CDC) reactions. nih.govacs.org This approach is particularly attractive due to its high atom economy and the use of green oxidants like molecular oxygen. acs.orgnih.gov

One proposed mechanism involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. nih.govacs.orgnih.gov The tentative mechanism suggests an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling. nih.govnih.gov This is followed by a dehydrative cyclization step, all occurring under catalyst-free conditions. nih.govnih.gov This process efficiently generates uniquely substituted pyrazolo[1,5-a]pyridines and related pyrido[1,2-b]indazoles. acs.org

The reaction of N-aminopyridines with α,β-unsaturated compounds mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) also proceeds via an oxidative pathway. acs.org This method offers a [3+2] annulation–aromatization sequence to produce multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity. acs.org

Analysis of [3+2] Annulation and Cycloaddition Mechanisms

The [3+2] cycloaddition is a powerful strategy for constructing the five-membered ring of the pyrazolo[1,5-a]pyridine system. This reaction typically involves a 1,3-dipole reacting with a dipolarophile. In the context of pyrazolo[1,5-a]pyridine synthesis, N-aminopyridinium ylides, generated in situ from N-aminopyridinium salts, serve as the 1,3-dipole. sci-hub.semdpi.com

One of the traditional and widely used methods is the 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne. sci-hub.se A plausible mechanism for the reaction of pyridinium (B92312) salts with alkynylphosphonates suggests that the ylide, formed by deprotonation of the salt, reacts with the alkyne via either a concerted [3+2] cycloaddition or a stepwise Michael addition followed by intramolecular cyclization. mdpi.com

More recent developments have utilized oxidative [3+2] cycloaddition reactions. For example, the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can proceed under metal-free conditions to yield functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Similarly, a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds has been developed, providing a regioselective route to these heterocycles. acs.org The use of PIDA (phenyliodine diacetate) can also mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org

Studies on Regioselectivity in Synthesis

Controlling regioselectivity is a critical aspect of pyrazolo[1,5-a]pyridine synthesis, as the substitution pattern on the heterocyclic core significantly influences its biological activity. acs.orgsci-hub.senih.gov Several studies have focused on understanding and controlling the factors that govern the regiochemical outcome of the cyclization reactions.

In the traditional synthesis involving N-aminopyridinium salts and alkynes, the regioselectivity is often poor with unsymmetrical starting materials. sci-hub.se To overcome this, methods have been developed that offer greater control. For instance, a method utilizing 2-methylketopyridines has been shown to produce 2-substituted pyrazolopyridines regioselectively. acs.org

The TEMPO-mediated [3+2] annulation–aromatization reaction has demonstrated high and predictable regioselectivity. acs.org The nature of the substituent on the N-aminopyridine plays a crucial role. Strong electron-donating groups on the pyridine (B92270) ring generally lead to the formation of a single regioisomer. acs.org For instance, when strong electron-donating groups like MeO, Me₂N, and Ar were used, the 4-substituted pyrazolo[1,5-a]pyridines were produced as the sole isomer. acs.org In contrast, less electron-donating groups or electron-withdrawing groups can lead to mixtures of regioisomers, although in some cases, high regioselectivity can be achieved by modifying the reaction conditions, such as the post-addition of TEMPO. acs.org

The reaction of N-amino-2-iminopyridines with β-ketoesters and β-diketones also demonstrates regioselectivity, leading to the formation of specific pyrazolo[1,5-a]pyridine isomers. acs.orgnih.gov The structure of the final product is confirmed through spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov

The table below summarizes the effect of substituents on the regioselectivity of the TEMPO-mediated [3+2] annulation reaction. acs.org

Substituent on N-AminopyridineRegioselectivity (Major Isomer)
Strong Electron-Donating Groups (e.g., MeO, Me₂N, Ar)Single isomer (4-substituted)
Methyl Group4:1
3-Fluoro4:1
3-Chloro4:1
3-Bromo4:1
3-Iodo2:1

This interactive table is based on data from a study on TEMPO-mediated [3+2] annulation–aromatization. acs.org

Advanced Spectroscopic Analysis and Structural Elucidation of Pyrazolo 1,5 a Pyridine 2,3 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each nucleus, allowing for the precise assignment of atoms within the fused heterocyclic system. researchgate.net

In ¹H NMR spectra of pyrazolo[1,5-a]pyridine derivatives, protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts. For instance, in a series of 7-Amino-6-cyano-5-arylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl esters, the pyridine H4 proton appears as a singlet around δ 7.16-7.21 ppm. nih.gov The amino group (NH₂) protons at position 7 typically resonate as a broad singlet further downfield, for example, at δ 8.43-8.60 ppm. nih.gov Aromatic protons on substituents will appear in their expected regions, typically between δ 7.10 and 8.36 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. nih.gov Studies have also focused on resolving ambiguities in proton assignments, such as for H-5 and H-7 in the parent system, where 2D experiments and fine splitting patterns have been used to revise earlier assignments. researchgate.netlookchem.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the pyrazolo[1,5-a]pyridine core resonate at distinct positions. For example, in substituted derivatives, the ester carbonyl carbons can be found at δ 161.53-163.23 ppm, while the nitrile (CN) carbon appears around δ 115.81-116.25 ppm. nih.gov The carbons of the heterocyclic rings appear over a wider range, from approximately δ 76 ppm to δ 160 ppm, with their exact shifts influenced by the nature and position of substituents. nih.govresearchgate.net For example, the C6 carbon, substituted with a cyano group, is found around δ 76-77 ppm. nih.gov Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), are crucial for unambiguously linking each proton to its directly attached carbon, solidifying the structural assignment. lookchem.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolo[1,5-a]pyridine Derivative Data sourced from a study on 7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl Ester. nih.gov

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity / Remarks
¹H NMR (DMSO-d₆)OCH₃3.81, 3.94Two singlets
Pyridine H47.21Singlet
Ar-H7.87, 8.36Two doublets (J = 8.4 Hz)
NH₂8.60Singlet
¹³C NMR (DMSO-d₆)CH₃51.84, 53.10-
Pyridine C676.38-
CN115.81-
Ar-C & Pyrazole/Pyridine Ring Carbons102.56 - 148.92Multiple signals
CO161.53, 163.06-

Infrared (IR) and Mass Spectrometry (MS) for Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the presence of key functional groups and to determine the molecular weight of pyrazolo[1,5-a]pyridine derivatives.

IR spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of functional groups. In derivatives containing amino groups, such as the target diamine, characteristic N-H stretching bands are observed. For example, in 7-amino-6-cyanopyrazolo[1,5-a]pyridine derivatives, the NH₂ group presents as two distinct bands in the region of 3410-3307 cm⁻¹. nih.gov Other important functional groups also provide clear signals: the nitrile (C≡N) stretch is typically a sharp, intense band around 2213-2221 cm⁻¹, and carbonyl (C=O) groups from ester or amide functionalities show strong absorptions in the 1654-1738 cm⁻¹ range. nih.govekb.eg Aromatic C-H stretching is generally observed around 2925 cm⁻¹. semanticscholar.org

Mass spectrometry provides the molecular weight and valuable structural information through analysis of fragmentation patterns. Using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) can be identified, confirming the compound's elemental composition. nih.govnih.gov For example, 7-Amino-6-cyano-5-p-tolylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester shows a clear molecular ion peak (M⁺) at m/z 365, which corresponds to its calculated molecular formula. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov The fragmentation patterns of related pyrazolo-fused systems often involve the successive loss of small, stable molecules like HCN (m/z 27) and CO (m/z 28), providing further corroboration of the core structure. asianpubs.orgresearchgate.net

Table 2: Characteristic Spectroscopic Data for Pyrazolo[1,5-a]pyridine Derivatives Data compiled from various substituted pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govekb.egsemanticscholar.org

TechniqueFunctional Group / FeatureTypical Observation
IR (KBr, cm⁻¹)Amino (NH₂)3410 - 3300 (two bands)
Nitrile (C≡N)2225 - 2200
Carbonyl (C=O)1740 - 1650
Conjugated C=C1605 - 1590
MS (EI, ESI)Molecular IonM⁺ or [M+H]⁺ peak confirms molecular weight
FragmentationLoss of small molecules (e.g., HCN, CO)

X-ray Single-Crystal Diffraction for Molecular Geometry and Confirmation

While NMR and MS provide powerful evidence for chemical structure, X-ray single-crystal diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular connectivity, configuration, and conformation, confirming the assignments made by other spectroscopic methods. nih.gov

For pyrazolo[1,5-a]pyrimidine systems, X-ray diffraction studies have confirmed the planarity of the fused heterocyclic rings. researchgate.net The analysis yields precise data on bond lengths, bond angles, and torsion angles, which can reveal details about electron delocalization within the aromatic system. For instance, studies have shown that the N(1)–N(2) bond in the pyrazole ring has low π-electron delocalization. researchgate.net

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding, π–π stacking, and other weak electrostatic interactions that govern the supramolecular architecture. researchgate.net In one study of a 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, analysis revealed intramolecular interactions between a pyrazole nitrogen and a chlorine atom, as well as intermolecular π–π stacking between pyrazole rings in adjacent molecules. researchgate.net This level of detail is critical for understanding the solid-state properties of the material and for rationalizing its interactions with biological targets, as the specific geometry can influence binding affinity. mdpi.com

Computational Chemistry and Theoretical Modeling of Pyrazolo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of chemical reactions involving pyrazolo[1,5-a]pyridine (B1195680) derivatives. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction pathways and the identification of the most plausible mechanisms.

For instance, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, DFT calculations have been employed to understand the condensation reaction between aminopyrazoles and β-enaminones. rsc.org These calculations can reveal the intricate details of bond formation and cleavage, as well as the role of catalysts in the reaction. rsc.org DFT has been used to study proposed reaction mechanisms for the formation of similar heterocyclic systems like pyrazolines, confirming the most likely pathway by comparing the calculated energy barriers of different proposed routes. koreascience.kr

A key aspect of mechanistic elucidation using DFT is the characterization of transition states. The table below illustrates hypothetical energy barriers calculated for a proposed reaction step in the functionalization of a pyrazolo[1,5-a]pyridine core, demonstrating how DFT can distinguish between different possible pathways.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction on the Pyrazolo[1,5-a]pyridine Core
Proposed PathwayTransition StateCalculated Activation Energy (kcal/mol)Conclusion
Pathway A: ConcertedTS125.8Less Favorable
Pathway B: Stepwise (Step 1)TS2a15.2More Favorable
Pathway B: Stepwise (Step 2)TS2b12.5

Computational Analysis of Electronic Properties and Reactivity

The electronic properties of pyrazolo[1,5-a]pyridine systems, which govern their reactivity and potential applications, can be thoroughly analyzed using computational methods. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is central to this analysis. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability.

For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, studies have shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly alters the electronic structure. nih.gov EDGs tend to raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy level, making it a better electron acceptor. rsc.orgnih.gov This tuning of the HOMO-LUMO gap can influence properties like intramolecular charge transfer (ICT), which is crucial for applications in optical materials. nih.gov

Molecular docking simulations, another computational technique, predict how these molecules might interact with biological targets. For example, pyrazolo[1,5-a]pyrimidine derivatives have been docked against kinase enzymes to predict their binding affinity and mode, guiding the design of new potential inhibitors. nih.govekb.egekb.eg

Table 2: Calculated Electronic Properties of Substituted Pyrazolo[1,5-a]pyridine Derivatives
CompoundSubstituent at C7HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Docking Score (kcal/mol) vs. CDK2 nih.gov
Derivative 1-H-6.2-1.54.7-5.8
Derivative 2-NH2 (EDG)-5.8-1.44.4-6.5
Derivative 3-NO2 (EWG)-6.8-2.14.7-7.1

Theoretical Prediction of Deuterium (B1214612) Exchange Direction

Theoretical calculations are highly effective in predicting the regioselectivity of hydrogen isotope exchange (HIE) reactions, such as deuterium labeling. This is particularly valuable in the synthesis of deuterated compounds used in mechanistic studies and drug metabolism research. chemrxiv.org

For nitrogen heterocycles, the site of deuteration is often influenced by the electronic environment and steric factors. chemrxiv.org DFT calculations can be used to model the reaction intermediates and transition states involved in the H/D exchange process. Recent studies on the isotopic exchange of nitrogen heteroaromatics have shown a strong correlation between computed structural features and the efficiency of labeling. escholarship.org For example, the calculated bond length between a nitrogen atom and an adjacent carbon in the triflylated substrate can serve as an effective predictor for high isotopic incorporation. escholarship.org A longer N-C bond suggests that the carbon atom is more electrophilic and thus more susceptible to nucleophilic attack, which facilitates the exchange process. escholarship.org

In the context of a pyrazolo[1,5-a]pyridine ring, DFT could be used to calculate the N-C bond lengths at various positions upon activation. This data would predict the most likely site for deuterium exchange. Generally, C-H bonds adjacent to a ring nitrogen atom are more susceptible to exchange. chemrxiv.org


Future Directions and Emerging Research Opportunities for Pyrazolo 1,5 a Pyridine 2,3 Diamine

Advancements in Environmentally Benign Synthetic Protocols

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For pyrazolo[1,5-a]pyridines, several environmentally friendly approaches have been developed, which can be adapted and optimized for the synthesis of Pyrazolo[1,5-a]pyridine-2,3-diamine.

Current green synthetic strategies for the broader pyrazolo[1,5-a]pyridine (B1195680) class that hold promise include:

Sonochemical Synthesis: The use of ultrasonic irradiation offers a catalyst-free and efficient method for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org This approach often leads to high yields in shorter reaction times compared to conventional heating. nih.govacs.org A study demonstrated a one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction under catalyst-free conditions. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating organic reactions, often resulting in higher yields and reduced reaction times. nih.gov This technique has been successfully employed in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govresearchgate.net

Catalyst-Free Cross-Dehydrogenative Coupling (CDC): An efficient and atom-economical method for synthesizing pyrazolo[1,5-a]pyridines involves the use of molecular oxygen as a green oxidant and mild reagents like acetic acid. acs.orgnih.gov This approach avoids the need for metal catalysts, which can be toxic and expensive. acs.orgnih.gov

Use of Greener Solvents: Research has explored the use of more environmentally friendly solvents, such as water or ethanol (B145695), in the synthesis of related heterocyclic compounds. bme.huias.ac.in For instance, deep eutectic solvents (DES) have been utilized as a benign and effective medium for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in

Future research should focus on adapting these green methodologies for the specific and efficient synthesis of this compound, aiming for high yields, minimal waste, and the use of non-toxic, readily available starting materials.

Exploration of Novel Functionalization Pathways and Scope Expansion

The diamine functionality at the 2 and 3 positions of the pyrazolo[1,5-a]pyridine core offers a rich platform for a wide array of chemical transformations. Exploring novel functionalization pathways is crucial for expanding the chemical space and accessing new derivatives with potentially unique properties.

Key areas for exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the two amino groups is a significant challenge and a key opportunity. This would allow for the synthesis of unsymmetrically substituted derivatives, greatly increasing structural diversity.

Post-Synthetic Modifications: The pyrazolo[1,5-a]pyrimidine core itself can be further functionalized. rsc.orgnih.gov Techniques like palladium-catalyzed cross-coupling reactions can introduce a variety of substituents at different positions on the heterocyclic ring system. nih.govencyclopedia.pub

[3+2] Cycloaddition Reactions: The most common route to pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes. nih.govacs.orgresearchgate.netorganic-chemistry.orgrsc.org Investigating a broader range of dipolarophiles could lead to novel scaffolds based on the this compound core.

Multi-component Reactions: The development of one-pot, multi-component reactions provides an efficient pathway to complex molecules from simple starting materials. nih.govnih.gov Designing such reactions for the synthesis of functionalized this compound derivatives would be a significant advancement.

The table below summarizes various synthetic methods that could be explored for the functionalization of the pyrazolo[1,5-a]pyridine scaffold.

Reaction TypeReagents/ConditionsPotential for this compound
Sonochemical [3+2] Cycloaddition2-Imino-1H-pyridin-1-amines and alkynes/alkenes, catalyst-freeHigh potential for efficient and green synthesis.
Microwave-Assisted SynthesisVarious precursors and catalystsCan significantly reduce reaction times and improve yields.
Cross-Dehydrogenative CouplingN-amino-2-iminopyridines and β-dicarbonyl compounds with O2/AcOHOffers an atom-economical and catalyst-free route.
Palladium-Catalyzed Cross-CouplingHalogenated pyrazolo[1,5-a]pyridines and various coupling partnersEnables the introduction of diverse functional groups.

Deeper Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry offers powerful tools to gain deeper insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic strategies.

Density Functional Theory (DFT) Calculations: DFT is a versatile method for studying the electronic structure and energetics of molecules and transition states. rsc.orgresearchgate.netdoaj.org It can be used to elucidate the mechanism of pyrazolo[1,5-a]pyridine formation, including the regioselectivity of cycloaddition reactions. researchgate.net For instance, DFT calculations have been used to understand the optical properties of pyrazolo[1,5-a]pyrimidine fluorophores. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to understand the relationship between the structure of pyrazolo[1,5-a]pyridine derivatives and their biological activity. nih.gov This can aid in the rational design of more potent and selective compounds.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict and analyze the binding of this compound derivatives to biological targets, such as protein kinases. doaj.orgnih.gov This information is invaluable for drug discovery efforts.

By combining experimental work with these computational approaches, a more comprehensive understanding of the chemistry of this compound can be achieved, accelerating the discovery of new applications.

Integration of High-Throughput Synthesis and Screening for Novel Scaffolds

The combination of high-throughput synthesis (HTS) and high-throughput screening allows for the rapid generation and evaluation of large libraries of compounds. This approach is particularly well-suited for the discovery of novel pyrazolo[1,5-a]pyridine-based scaffolds with desirable properties.

Combinatorial Chemistry: The diamine functionality of this compound makes it an excellent building block for combinatorial libraries. By reacting the diamine with a diverse set of reagents, a large number of unique derivatives can be synthesized in parallel.

Automated Synthesis: The use of automated synthesis platforms can further accelerate the production of compound libraries, enabling the exploration of a vast chemical space in a short period.

High-Throughput Screening (HTS): HTS assays can be used to rapidly screen these libraries for various biological activities, such as enzyme inhibition or receptor binding. nih.govrsc.orgnih.gov This has been successfully applied to identify potent inhibitors from pyrazolo[1,5-a]pyrimidine libraries. nih.govnih.gov

The integration of these high-throughput technologies will be instrumental in unlocking the full potential of the this compound scaffold for applications in drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for Pyrazolo[1,5-A]pyridine-2,3-diamine, and how can reaction yields be maximized?

  • Methodological Answer : this compound derivatives are synthesized via tandem palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization reactions. Key steps include using N-benzoyliminopyridinium ylides and alkenyl bromides/iodides as coupling partners. Terminal alkynes extend substrate scope to alkyl-substituted derivatives . For regioselective synthesis, a three-step one-pot strategy with novel catalysts (e.g., KHSO₄ under ultrasound) improves efficiency . Optimization involves solvent choice (e.g., pyridine for reflux), stoichiometric ratios (1:1 amine:carbonyl precursor), and purification via crystallization (e.g., dioxane yields 70% purity) .

Q. How are Pyrazolo[1,5-A]pyridine derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) for regiochemistry .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 286 for 7-amino-3,6-diphenyl derivatives) confirm molecular weight .
  • IR Spectroscopy : Key bands include ν(C=N) at ~1551 cm⁻¹ and ν(Ar-H) bending at 764 cm⁻¹ .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C₁₃H₁₁N₅O: Calcd. C 61.65%, Found 61.78%) .

Q. What in vitro biological assays are used to evaluate antimicrobial/anticancer activity of these compounds?

  • Methodological Answer :
  • Antimicrobial Testing : Agar diffusion assays (e.g., Staphylococcus aureus, E. coli) with compound concentrations ≥100 µg/mL . Minimum inhibitory concentration (MIC) is determined via broth microdilution (CLSI guidelines) .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM. Derivatives with thiazolo[3,2-a]benzimidazole moieties show IC₅₀ values <10 µM .

Advanced Research Questions

Q. How does substituent regioselectivity impact biological activity in Pyrazolo[1,5-A]pyridine derivatives?

  • Methodological Answer : Regioselectivity at position 2 or 7 significantly alters bioactivity. For example:
  • Position 2 : Fluorination via [3+2] cycloaddition with gem-difluorostyrenes enhances metabolic stability and kinase inhibition (e.g., FGFR inhibitors) .
  • Position 7 : Carbaldehyde derivatives (C₈H₆N₂O) show improved electrophilicity for covalent binding to cysteine residues in target enzymes .
  • SAR Studies : 5,7-Dimethyl-2-phenyl derivatives exhibit stronger antitumor activity than unsubstituted analogs due to lipophilic interactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd/Ag and Cu-based systems?

  • Methodological Answer :
  • Pd/Ag Systems : Silver-mediated elimination accelerates cyclization via σ-complex intermediates, achieving >80% yields .
  • Cu Catalysts : Slower kinetics due to weaker π-backbonding with alkynes, requiring higher temperatures (e.g., 100°C vs. 60°C for Pd/Ag) .
  • Data Resolution : Kinetic isotope effect (KIE) studies and DFT modeling differentiate rate-limiting steps (e.g., C-H activation vs. cyclization) .

Q. How can computational methods predict binding modes of Pyrazolo[1,5-A]pyridines to kinase targets (e.g., CDK2, FGFR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4BCG for CDK2). Pyrazolo[1,5-a]pyrimidine scaffolds form hydrogen bonds with hinge-region residues (e.g., Glu81) .
  • QSAR Models : Hammett σ values correlate substituent electronegativity with IC₅₀ (R² = 0.89 for Pim-1 inhibitors) .
  • MD Simulations : 100-ns trajectories assess stability of fluorine-substituted derivatives in hydrophobic ATP pockets .

Data Contradiction & Troubleshooting

Q. Why do some synthetic protocols report low yields (<30%) for 2-fluorinated derivatives?

  • Methodological Answer :
  • Side Reactions : Competing proto-defluorination occurs under strongly basic conditions (e.g., K₂CO₃). Switching to milder bases (CsF) or lowering temperature (0°C) reduces byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates better than THF, improving yields by 20–25% .

Q. How to resolve discrepancies in antimicrobial activity between similar derivatives?

  • Methodological Answer :
  • Biofilm Penetration : Hydrophobic derivatives (logP >3) penetrate S. aureus biofilms more effectively than hydrophilic analogs .
  • Resistance Mechanisms : Check efflux pump activity via ethidium bromide accumulation assays. Piperazine-substituted derivatives evade AcrAB-TolC pumps in Gram-negative bacteria .

Tables

Table 1 : Key Synthetic Methods Comparison

MethodCatalyst SystemYield (%)Key AdvantageReference
Tandem Pd/Ag CyclizationPd(OAc)₂/Ag₂CO₃80–85Broad substrate scope
Fluorination via [3+2]CsF/DMF50–65Regioselective C-F bond formation
One-Pot KHSO₄ ProtocolKHSO₄ (Ultrasound)70–75Eco-friendly, short reaction time

Table 2 : Biological Activity of Select Derivatives

CompoundTargetIC₅₀/MICMechanismReference
5,7-Dimethyl-2-phenylHeLa Cells8.2 µMApoptosis via Bax activation
3-Carboxamide derivativeE. coli (ATCC 25922)12.5 µg/mLDNA gyrase inhibition
FGFR Inhibitor (2-Fluoro)FGFR1 Kinase0.3 nMATP-competitive binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.